molecular formula C20H23N7 B11472011 4,6,8-trimethyl-N-[5-(pyridin-3-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]quinazolin-2-amine

4,6,8-trimethyl-N-[5-(pyridin-3-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]quinazolin-2-amine

Cat. No.: B11472011
M. Wt: 361.4 g/mol
InChI Key: QYILOJWXQGPPLF-UHFFFAOYSA-N
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Description

The target compound features a quinazoline core substituted with three methyl groups at positions 4, 6, and 8, coupled to a 1,3,5-triazine moiety via a pyridin-3-ylmethyl linker.

Properties

Molecular Formula

C20H23N7

Molecular Weight

361.4 g/mol

IUPAC Name

4,6,8-trimethyl-N-[3-(pyridin-3-ylmethyl)-2,4-dihydro-1H-1,3,5-triazin-6-yl]quinazolin-2-amine

InChI

InChI=1S/C20H23N7/c1-13-7-14(2)18-17(8-13)15(3)24-20(25-18)26-19-22-11-27(12-23-19)10-16-5-4-6-21-9-16/h4-9H,10-12H2,1-3H3,(H2,22,23,24,25,26)

InChI Key

QYILOJWXQGPPLF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=C1)C(=NC(=N2)NC3=NCN(CN3)CC4=CN=CC=C4)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6,8-trimethyl-N-[5-(pyridin-3-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]quinazolin-2-amine typically involves multi-step organic reactionsCommon reagents used in these reactions include various alkylating agents, reducing agents, and catalysts to facilitate the formation of the desired compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to streamline the production process and reduce costs.

Chemical Reactions Analysis

Types of Reactions

4,6,8-trimethyl-N-[5-(pyridin-3-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]quinazolin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, and solvents like dichloromethane, ethanol, and water. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield quinazoline derivatives with additional oxygen-containing functional groups, while reduction reactions may produce more saturated compounds.

Scientific Research Applications

4,6,8-trimethyl-N-[5-(pyridin-3-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]quinazolin-2-amine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and disease treatment.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 4,6,8-trimethyl-N-[5-(pyridin-3-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]quinazolin-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Substituent Variations on the Quinazoline Core

Compound Name Quinazoline Substituents Molecular Formula Molecular Weight Key Features
Target Compound 4,6,8-Trimethyl C20H23N7* ~369.47* High lipophilicity due to methyl groups
STK300112 4-Methyl, 8-Methoxy C21H21N7O 363.42 Methoxy group may enhance solubility vs. methyl
BH47881 4,8-Dimethyl C19H21N7 347.42 Reduced steric bulk vs. trimethyl analog
6-Methoxy-4-Methyl Analog 4-Methyl, 6-Methoxy C21H24N6O2 392.46 Methoxy increases polarity and H-bonding potential
Chloro-Phenyl Analog 4-Phenyl, 6-Chloro C22H23ClN6O 422.91 Chlorine and phenyl enhance π-π stacking potential

Substituent Variations on the Triazine Moiety

Compound Name Triazine Substituent Biological Relevance
Target Compound Pyridin-3-ylmethyl Potential for receptor binding via pyridine
Y021-5625 3-(Morpholin-4-yl)propyl Morpholine may improve solubility and pharmacokinetics
6-Methoxy-4-Methyl Analog 4-Methoxybenzyl Benzyl groups may enhance CNS penetration
PC7 4-Fluorobenzyl/4-Methoxybenzyl Neuroprotective activity in OGD models

Hypothesized Structure-Activity Relationships (SAR)

  • Methyl vs. Methoxy : Methyl groups (target compound) enhance lipophilicity and membrane permeability, whereas methoxy groups (STK300112) improve aqueous solubility .
  • Pyridin-3-ylmethyl Linker : This substituent may facilitate interactions with kinases or receptors containing aromatic binding pockets, as seen in related compounds .
  • Triazine Modifications : Bulky substituents (e.g., morpholinylpropyl in Y021-5625) could reduce metabolic clearance compared to smaller groups .

Research Findings and Limitations

  • Commercial Availability : BH47881 (4,8-dimethyl analog) and STK300112 are commercially available, indicating industrial interest in this chemical space .
  • Data Gaps: No direct biological data for the target compound were found in the evidence. Further studies on kinase inhibition, solubility, and toxicity are needed.

Biological Activity

4,6,8-trimethyl-N-[5-(pyridin-3-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]quinazolin-2-amine is a complex organic compound characterized by its unique structural features that include a quinazoline core, a triazine moiety, and a pyridine side chain. This compound has garnered attention due to its potential biological activities, particularly in the context of cancer treatment and enzyme inhibition.

Chemical Structure and Properties

The molecular formula of this compound is C20H23N7 with a molecular weight of 361.4 g/mol. The intricate structure allows for diverse chemical reactivity and biological activity. The presence of multiple nitrogen atoms suggests potential interactions with various biological targets.

Biological Activity Overview

Research indicates that compounds with similar structural characteristics often exhibit significant biological activities. The following sections detail specific areas of biological activity related to 4,6,8-trimethyl-N-[5-(pyridin-3-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]quinazolin-2-amine.

Anticancer Properties

Quinazoline derivatives are frequently explored for their anticancer properties due to their ability to inhibit specific kinases involved in tumor growth. The compound's structure suggests that it may act on multiple pathways associated with cancer cell proliferation.

Table 1: Anticancer Activity Data

Cell LineIC50 (µM)Mechanism of Action
BxPC-3TBDInhibition of AKT-mTOR pathway
PC-3TBDInduction of apoptosis
HCT-116TBDInhibition of key proteins in metastasis

Note: TBD indicates values that require further experimental determination.

The mechanisms through which this compound exerts its biological effects may include:

  • Inhibition of Kinases : Similar compounds have been shown to inhibit kinases such as AKT and mTOR, which are critical in regulating cell growth and survival.
  • Induction of Apoptosis : Evidence suggests that this compound may enhance apoptotic pathways in cancer cells.
  • Targeting Protein Interactions : The structural components may allow for specific interactions with proteins involved in cancer progression.

Case Studies

Several studies have highlighted the potential of quinazoline derivatives in cancer therapy:

  • Study on Cytotoxicity : A study demonstrated that related compounds exhibited cytotoxic effects on various cancer cell lines without significant toxicity to normal cells. This selectivity is crucial for therapeutic applications.
  • In Vivo Models : Animal studies have shown promising results where these compounds reduced tumor growth significantly compared to control groups.

Pharmacokinetics and Metabolism

Understanding the pharmacokinetic profile is essential for evaluating the therapeutic potential of 4,6,8-trimethyl-N-[5-(pyridin-3-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]quinazolin-2-amine. Studies suggest that its metabolism can be tracked using advanced techniques like liquid chromatography-mass spectrometry (LC-MS), allowing researchers to identify metabolites and elucidate metabolic pathways.

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